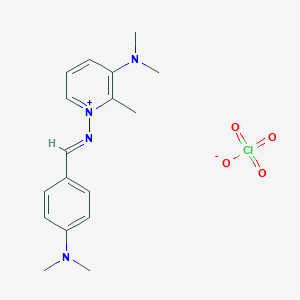

![molecular formula C20H21N3O5 B140785 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin CAS No. 156571-46-9](/img/structure/B140785.png)

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin

Overview

Description

Anti-mitotic Potential of Coumarin Derivatives

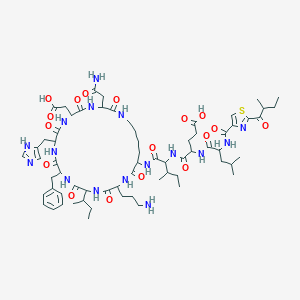

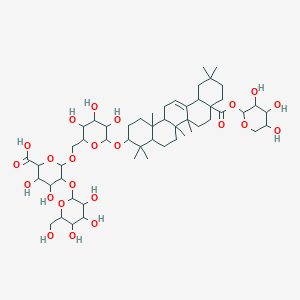

The study of coumarin derivatives has revealed significant anti-mitotic properties, particularly in the context of drug-resistant cancer cells. A novel synthetic compound, 7-diethylamino-3(2'-benzoxazolyl)-coumarin, has been investigated for its efficacy against a 5-fluorouracil-resistant human gastric cancer cell line, SNU620/5-FU, and its parental cell SNU-620. The compound demonstrated anti-proliferative effects by destabilizing microtubules and inducing mitotic arrest. Additionally, it was found to enhance caspase-dependent apoptotic cell death through the downregulation of anti-apoptotic genes, suggesting its potential as a microtubule inhibitor for chemotherapy in drug-resistant cancers .

Dye Aggregation and Complex Formation

The compound 7-(Diethylamino)-coumarin-3-carboxylic acid has diverse applications, including use as a laser dye, fluorescent label, and biomedical inhibitor. However, its tendency to aggregate has led to inconsistent reports of its optoelectronic properties. Studies have shown that the dye's ultraviolet-visible absorption and fluorescence spectra vary significantly across different solvents, such as cyclohexane, ethanol, and dimethyl sulfoxide (DMSO). Through experimental analysis and quantum calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT), researchers have identified J-aggregates of the compound and provided insights into its distinct aggregation characteristics, which differ from those of similar compounds like coumarin 343 .

Synthesis and Fluorescence Properties

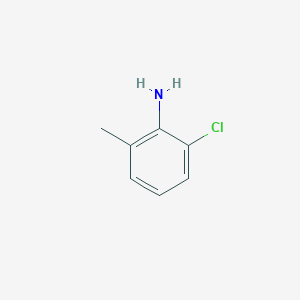

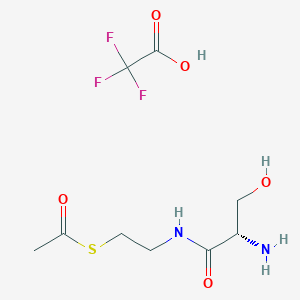

Substituted 7-aminocoumarin-3-carboxylate derivatives have been synthesized, including compounds with potential as fluorescent labeling reagents for thiol groups in proteins. Specifically, derivatives with 4-trifluoromethyl or 6-bromo substituents have been created, with the former exhibiting a significant Stokes shift. Despite this, both new coumarins displayed low fluorescence quantum yields (ϕf). The presence of a 4-trifluoromethyl substituent also made the 3-carboxamide group unusually prone to hydrolysis. Additional bromination of ethyl 7-diethylaminocoumarin-3-carboxylate led to various bromo derivatives, with the 8-bromo-7-monoethylamino compound showing a ϕf 100-fold greater than its diethylamino analogue. Fluorescence lifetime measurements support the twisted intramolecular charge transfer (TICT) model as an explanation for these differences in ϕf .

Scientific Research Applications

Dye and Fluorescent Label Applications

7-Diethylamino-coumarins, including 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, are used as laser dyes and fluorescent labels due to their photophysical properties. They have been utilized in various applications, but their effectiveness can be affected by molecular aggregation, which leads to inconsistent optoelectronic properties (Liu et al., 2014).

Biomedical Research

This compound has shown potential in biomedical research, particularly in cancer research. Studies have explored its anti-mitotic effects, suggesting its utility in targeting drug-resistant cancer cells (Kim et al., 2012).

Fluorescent Labeling in Proteins

It has been synthesized as a potential fluorescent labeling reagent for thiol groups in proteins, though certain derivatives have low fluorescence quantum yields, which can affect their utility in biological labeling (Corrie et al., 2000).

Photolabile Protecting Groups

7-Diethylamino-coumarin derivatives, including the this compound, are used as photolabile protecting groups in organic synthesis and photochemistry. These derivatives are key in the study of photolysis mechanisms (Takano & Abe, 2022).

Biochemical Sensing

This compound has been employed in the development of biochemical sensors, such as in the detection of bacterial autoinducer-2, a molecule critical for interspecies communication among bacteria. Such sensors can be highly sensitive and selective (Raut et al., 2015).

Mechanism of Action

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed: call a poison center or doctor/physician if you feel unwell), and P330 (rinse mouth) .

Future Directions

7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin is utilized for intramolecular fluorescence energy transfer (FRET) experiments . It has been used for preparing specific probes for inorganic phosphate . These applications suggest potential future directions in the field of fluorescence-based biological sensing and protein labeling.

properties

IUPAC Name |

7-(diethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-3-22(4-2)14-6-5-13-11-15(20(27)28-16(13)12-14)19(26)21-9-10-23-17(24)7-8-18(23)25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPRUQVJIJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166097 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156571-46-9 | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156571469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(1-Maleimidyl)ethyl)-7-(diethylamino)coumarin-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

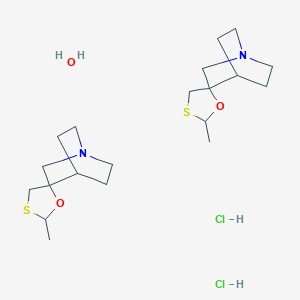

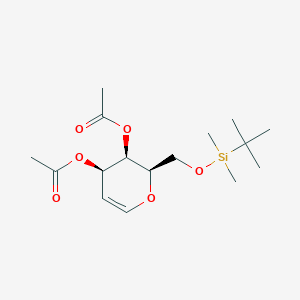

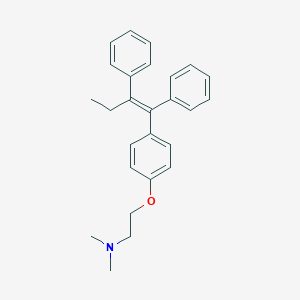

Feasible Synthetic Routes

Q & A

Q1: How is MDCC used to study Marek's Disease?

A1: MDCC is not a therapeutic agent for Marek's Disease. It serves as a tool in research, specifically in studying the kinetics of Dihydrofolate Reductase (DHFR), an enzyme crucial for DNA synthesis and a target for anti-cancer drugs. [] By attaching MDCC to a modified DHFR, researchers can track conformational changes in the enzyme upon binding to inhibitors, providing insights into drug-target interactions. []

Q2: Does MDCC directly interact with the Marek's Disease Virus (MDV)?

A2: The provided research does not indicate a direct interaction between MDCC and MDV.

Q3: What is the molecular formula and weight of MDCC?

A3: While the provided research does not explicitly state the molecular formula and weight of MDCC, its full chemical name, 7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin, allows for their calculation based on the constituent atoms.

Q4: How does MDCC perform as a fluorescent probe?

A4: MDCC exhibits changes in its fluorescence properties upon binding to specific targets. This property is leveraged to monitor dynamic interactions in proteins, such as conformational changes in DHFR. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.